ZM223

NAE inhibitor scaffold sulfamide-independent inhibition drug resistance

ZM223 (CAS 2031177-48-5) is a synthetic small-molecule inhibitor of the NEDD8-activating enzyme (NAE) featuring a benzothiazole core scaffold. It was discovered through a target-based virtual screening campaign expressly designed to identify non-sulfamide, non-covalent NAE inhibitors as alternatives to the first-in-class sulfamide-based clinical candidate MLN4924 (pevonedistat).

Molecular Formula C23H17F3N4O2S2
Molecular Weight 502.5 g/mol
Cat. No. B15616375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM223
Molecular FormulaC23H17F3N4O2S2
Molecular Weight502.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H17F3N4O2S2/c24-23(25,26)14-3-1-13(2-4-14)21(32)30-22-29-18-10-7-16(11-19(18)34-22)28-20(31)12-33-17-8-5-15(27)6-9-17/h1-11H,12,27H2,(H,28,31)(H,29,30,32)
InChIKeyXPPKZMFJCSEUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZM223 NEDD8-Activating Enzyme (NAE) Inhibitor: Chemical Profile and Procurement-Relevant Baseline


ZM223 (CAS 2031177-48-5) is a synthetic small-molecule inhibitor of the NEDD8-activating enzyme (NAE) featuring a benzothiazole core scaffold [1]. It was discovered through a target-based virtual screening campaign expressly designed to identify non-sulfamide, non-covalent NAE inhibitors as alternatives to the first-in-class sulfamide-based clinical candidate MLN4924 (pevonedistat) [1]. ZM223 demonstrates nanomolar antiproliferative activity against HCT116 colon cancer cells (IC₅₀ = 100 nM) and U-2OS osteosarcoma cells (IC₅₀ = 122 nM) [1]. The compound is classified as a non-sulfamide and non-covalent NAE inhibitor, distinguishing it from the two most clinically advanced NAE inhibitors, MLN4924 and TAS4464, both of which rely on covalent or sulfamide-based mechanisms for target engagement [1][2]. ZM223 remains at the preclinical research stage and is commercially available as both the free base and hydrochloride salt from multiple research chemical vendors .

Why ZM223 Cannot Be Interchanged with MLN4924, TAS4464, or Other NAE Inhibitors in Research and Development


NAE inhibitors are not functionally equivalent despite sharing a common enzymatic target. MLN4924 (pevonedistat) exerts its inhibition through a mechanism-based covalent adduct formation with NEDD8 that is catalyzed by NAE itself, rendering it a tight-binding, essentially irreversible inhibitor whose sulfamide group is essential for this covalent interaction [1][2]. TAS4464, the most potent NAE inhibitor reported to date (NAE IC₅₀ = 0.955 nM), is also a covalent inhibitor [3]. Both MLN4924 and TAS4464 have advanced into clinical trials (Phase III and Phase I/II, respectively) [2][4]. In contrast, ZM223 was specifically designed as a non-sulfamide, non-covalent inhibitor to address the need for alternative chemotypes that circumvent sulfamide-derived binding constraints and potential resistance liabilities [1]. Additionally, other non-covalent NAE inhibitors such as M22 (NAE-IN-M22) operate in the micromolar range (HCT116 IC₅₀ = 2.3 µM), making them approximately 23-fold less potent than ZM223 in the same cell line [5]. These fundamental differences in binding mode, chemical scaffold, potency tier, and developmental stage mean that substituting one NAE inhibitor for another without careful validation risks obtaining mechanistically divergent and quantitatively incomparable results.

ZM223 Product-Specific Quantitative Differentiation Evidence for Scientific Selection


Non-Sulfamide Chemotype Differentiation vs. MLN4924: Structural Novelty and Resistance Profile Rationale

ZM223 is a non-sulfamide NAE inhibitor, whereas MLN4924 (pevonedistat) is a sulfamide-based inhibitor whose sulfamide moiety is essential for covalent NEDD8 adduct formation and inhibitory activity [1]. The discovery campaign for ZM223 explicitly aimed to identify inhibitors lacking the sulfamide group to evaluate its necessity for NAE binding and to explore alternative chemical space [1]. This is functionally relevant because mutations in the NAEβ subunit (including A171T in the adenylate binding site) confer resistance to MLN4924 by disrupting sulfamide-dependent covalent adduct formation in both cell culture and xenograft models [2]. ZM223, as a non-sulfamide, non-covalent inhibitor, engages NAE through a distinct binding mode that may be less susceptible to the same resistance-conferring mutations [1][3].

NAE inhibitor scaffold sulfamide-independent inhibition drug resistance medicinal chemistry

Non-Covalent vs. Covalent Binding Mode: Mechanistic Differentiation from MLN4924 and TAS4464

ZM223 is a non-covalent NAE inhibitor, directly contrasting with MLN4924 and TAS4464, which are both covalent inhibitors [1][2]. MLN4924 is a mechanism-based inhibitor that forms a tight-binding NEDD8-MLN4924 covalent adduct catalyzed by the enzyme itself, with an NAE IC₅₀ of 4.7 nM [3]. TAS4464 is even more potent (NAE IC₅₀ = 0.955 nM) and also operates covalently [2]. The discovery paper for ZM223 intentionally used a non-covalent docking strategy to identify inhibitors that bind without requiring the sulfamide-covalent mechanism, explicitly aiming to evaluate the contribution of covalent binding to NAE inhibition [1]. Non-covalent binding may offer advantages for reversible pharmacodynamics and potentially distinct off-rate kinetics, though direct kinetic comparison data (k_on/k_off) for ZM223 vs. MLN4924 are not yet published.

non-covalent inhibitor reversible inhibition target engagement drug discovery

Nanomolar Cellular Potency vs. Other Non-Covalent NAE Inhibitors: ZM223 vs. M22 in HCT116 Cells

ZM223 demonstrates a 23-fold greater antiproliferative potency than the non-covalent NAE inhibitor M22 (NAE-IN-M22) in HCT116 colon cancer cells. ZM223 inhibits HCT116 cell growth with an IC₅₀ of 100 nM [1], whereas M22, a piperidin-4-amine scaffold-based non-covalent NAE inhibitor identified by a separate structure-based virtual screening campaign, exhibits an IC₅₀ of 2.3 µM in the same cell line (72-hour MTT assay) [2]. This cross-study comparison positions ZM223 as the more potent non-covalent NAE inhibitor for cellular studies, though both compounds lack the sub-nanomolar enzyme-level potency of the covalent clinical candidates.

NAE inhibitor potency HCT116 colon cancer antiproliferative activity non-covalent inhibitor comparison

Dual Cancer Cell Line Activity: ZM223 Efficacy Across Colorectal and Osteosarcoma Models

ZM223 has been profiled in both HCT116 colorectal cancer cells (IC₅₀ = 100 nM) and U-2OS osteosarcoma cells (IC₅₀ = 122 nM), demonstrating consistent nanomolar activity across two distinct cancer lineages [1]. In contrast, the clinical candidate MLN4924 exhibits a U-2OS IC₅₀ of 160 nM (72 h MTT assay) and an HCT116 IC₅₀ of 190 nM (72 h MTT assay) . Under these cross-study comparable conditions, ZM223 shows approximately 1.6-fold higher potency than MLN4924 in HCT116 cells and approximately 1.3-fold higher potency in U-2OS cells at the cellular level, despite MLN4924's superior enzyme-level potency (NAE IC₅₀ = 4.7 nM) . This suggests that ZM223's cellular permeability or target engagement efficiency may partially compensate for its weaker intrinsic enzyme inhibition, though direct head-to-head experiments under identical assay conditions are not published.

osteosarcoma U-2OS colon cancer multi-cell line profiling NAE inhibitor

Mechanism-of-Action Validation: Target Engagement Demonstrated by NEDD8 Pathway Biomarker Modulation

ZM223 treatment (0.1–1 µM, 4 hours) produces a dose-dependent decrease in cellular NEDD8 protein levels and a concomitant accumulation of UBC12 protein (the E2 conjugating enzyme for NEDD8), indicating a reduction in the NEDD8-UBC12 thioester complex [1]. This pharmacodynamic signature is mechanistically consistent with NAE inhibition and mirrors the pathway-level effects reported for MLN4924, which also causes UBC12-NEDD8 thioester depletion and reciprocal UBC12 accumulation . The concordant biomarker modulation between ZM223 and MLN4924 confirms on-target NAE engagement through the neddylation cascade, providing a validated mechanistic readout for in vitro pharmacology studies.

NEDD8 pathway UBC12 accumulation target engagement pharmacodynamic biomarker neddylation

Storage Stability and Solubility Profile for Laboratory Procurement Planning

ZM223 offers favorable long-term storage characteristics and high DMSO solubility that support routine laboratory use. In lyophilized form stored at -20°C under desiccation, ZM223 is stable for 36 months; in DMSO solution at -20°C, it maintains potency when used within 1 month and is recommended to be aliquoted to avoid multiple freeze-thaw cycles [1]. The free base achieves DMSO solubility of approximately 83.3 mg/mL (165.8 mM), while the hydrochloride salt reaches approximately 150 mg/mL (278.3 mM) in DMSO [2]. These solubility levels are adequate for preparing concentrated stock solutions for in vitro assays at the active concentration range (0.1–1 µM). Comparable published stability and solubility data for M22 (NAE-IN-M22) are not readily available from a single authoritative source, making ZM223 a more transparently characterized procurement option among non-covalent NAE inhibitors.

compound stability solubility laboratory storage DMSO solubility research procurement

ZM223 Best-Fit Research and Preclinical Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Non-Sulfamide NAE Inhibitor Lead Optimization and Scaffold Hopping

ZM223 serves as a validated benzothiazole-based, non-sulfamide lead compound for structure-activity relationship (SAR) exploration. Its 100 nM HCT116 cellular IC₅₀ provides a defined potency baseline for iterative chemical optimization [1]. The absence of the sulfamide group that is essential for MLN4924's covalent mechanism [2] creates intellectual property freedom and enables scaffold-hopping strategies that avoid the resistance liabilities associated with sulfamide-dependent NAE inhibition, where clinical mutations in NAEβ (A171T, I310N, Y352H) have been shown to reduce MLN4924 sensitivity [3]. Research groups pursuing patentable, next-generation NAE inhibitors with non-covalent mechanisms can use ZM223 as a starting point for fragment-based or rational design campaigns.

Cancer Cell Biology: NAE Dependency Profiling in Osteosarcoma and Colorectal Cancer Models

ZM223 provides nanomolar antiproliferative activity in both HCT116 colorectal cancer cells (IC₅₀ = 100 nM) and U-2OS osteosarcoma cells (IC₅₀ = 122 nM) with confirmed NEDD8 pathway engagement (dose-dependent NEDD8 reduction and UBC12 accumulation) [1]. This dual-lineage activity profile, combined with ZM223's non-covalent mechanism, makes it a suitable tool for comparing neddylation dependencies across cancer types and for studying differential sensitivity to covalent vs. non-covalent NAE inhibition when used alongside MLN4924 (U-2OS IC₅₀ = 160 nM; HCT116 IC₅₀ = 190 nM) . Osteosarcoma researchers benefit from the fact that ZM223 is one of very few NAE inhibitors with published U-2OS cellular activity data [1][4].

Drug Resistance Research: Investigating Non-Covalent NAE Inhibition as a Strategy to Circumvent MLN4924 Resistance

The emergence of treatment-emergent mutations in NAEβ (UBA3) that specifically reduce MLN4924 potency in vitro and in xenograft models [3] creates a need for structurally and mechanistically distinct NAE inhibitors that can be evaluated against MLN4924-resistant cell lines. ZM223's non-sulfamide, non-covalent binding mode [1] positions it as a candidate tool compound for comparative resistance profiling studies. While direct evidence of ZM223 activity against MLN4924-resistant mutants is not yet published, researchers can rationally employ ZM223 vs. MLN4924 in matched isogenic cell line pairs bearing resistance mutations (e.g., HCT116 MLN4924-sensitive vs. MLN4924-resistant derivatives) to test the hypothesis that non-covalent NAE engagement evades covalent-adduct-dependent resistance mechanisms.

Comparative Neddylation Pharmacology: Dissecting Covalent vs. Non-Covalent NAE Inhibition

ZM223 (non-covalent) and MLN4924 (covalent NEDD8-MLN4924 adduct) [2] represent orthogonal pharmacological probes for studying the biological consequences of reversible vs. irreversible NAE inhibition. Researchers investigating how inhibitor residence time, target resynthesis rates, and downstream CRL substrate dynamics are affected by binding mode can employ both compounds in parallel experimental designs. ZM223's matched pharmacodynamic readout (NEDD8/UBC12 modulation [1]) to MLN4924's known biomarker signature enables direct comparison of pathway-level effects under conditions where binding kinetics differ.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.